9-(1-Methylpiperidin-4-ylidene)-9H-thioxanthene-2-carbonitrile
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Overview
Description
9-(1-Methylpiperidin-4-ylidene)-9H-thioxanthene-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a thioxanthene core structure, which is a sulfur-containing analog of xanthene, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1-Methylpiperidin-4-ylidene)-9H-thioxanthene-2-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of a thioxanthene derivative with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
9-(1-Methylpiperidin-4-ylidene)-9H-thioxanthene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioxanthene derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thioxanthene derivatives.
Scientific Research Applications
9-(1-Methylpiperidin-4-ylidene)-9H-thioxanthene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(1-Methylpiperidin-4-ylidene)-9H-thioxanthene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ketotifen: An organic heterotricyclic compound with a similar thioxanthene core structure.
Cyproheptadine: Another compound with structural similarities, used as an antihistamine.
Azatadine: Shares structural features and is used for its antihistaminic properties.
Uniqueness
9-(1-Methylpiperidin-4-ylidene)-9H-thioxanthene-2-carbonitrile is unique due to its specific combination of a thioxanthene core and a piperidine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
62142-59-0 |
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Molecular Formula |
C20H18N2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
9-(1-methylpiperidin-4-ylidene)thioxanthene-2-carbonitrile |
InChI |
InChI=1S/C20H18N2S/c1-22-10-8-15(9-11-22)20-16-4-2-3-5-18(16)23-19-7-6-14(13-21)12-17(19)20/h2-7,12H,8-11H2,1H3 |
InChI Key |
RGVWHHCYUFQZHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N)CC1 |
Origin of Product |
United States |
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